molecular formula C10H8BClO2 B2914691 (8-Chloronaphthalen-1-yl)boronic acid CAS No. 2305022-53-9

(8-Chloronaphthalen-1-yl)boronic acid

Cat. No.: B2914691
CAS No.: 2305022-53-9
M. Wt: 206.43
InChI Key: LAKQJVVXANSQKZ-UHFFFAOYSA-N
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Description

(8-Chloronaphthalen-1-yl)boronic acid is a useful research compound. Its molecular formula is C10H8BClO2 and its molecular weight is 206.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

(8-Chloronaphthalen-1-yl)boronic acid is primarily an inhibitor that prevents the synthesis of proteins

Mode of Action

The compound interacts with its targets by binding to them and inhibiting their function. This interaction results in the prevention of protein synthesis

Biochemical Pathways

The biochemical pathways affected by this compound are related to protein synthesis. By inhibiting protein synthesis, the compound can affect various downstream effects, potentially including cell growth and proliferation

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a protein synthesis inhibitor. By preventing protein synthesis, the compound can potentially affect cell growth and proliferation

Biological Activity

(8-Chloronaphthalen-1-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and protein synthesis inhibition. This compound serves as a valuable tool in medicinal chemistry due to its ability to interact with biological targets, influencing various cellular processes.

This compound functions primarily as a protein synthesis inhibitor . Its mechanism involves binding to specific proteins, thereby inhibiting their function and preventing the synthesis of proteins essential for cell growth and proliferation. This action can lead to significant downstream effects on cellular metabolism and viability.

Target of Action

The compound targets various proteins involved in metabolic pathways, particularly those linked to cancer cell proliferation. By disrupting these pathways, it can potentially induce apoptosis in cancer cells or inhibit tumor growth.

Biochemical Pathways Affected

The inhibition of protein synthesis by this compound impacts several key biochemical pathways:

  • Cell Growth : Inhibition of protein synthesis can lead to reduced cell growth rates.
  • Proliferation : The compound's action may reduce the proliferation of cancer cells, making it a candidate for anticancer therapies.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Identified as an effective inhibitor of protein synthesis, impacting cell growth and proliferation.
Demonstrated antiproliferative effects against androgen-dependent prostate cancer cell line LAPC4.
Reviewed various boronic acids, including this compound, highlighting their anticancer properties and mechanisms.

Case Studies

  • Prostate Cancer : In a screening of 33 boronic acids, this compound showed significant antiproliferative activity against LAPC4 cells. The molecular docking studies indicated potential covalent interactions with target proteins, enhancing its therapeutic prospects in cancer treatment .
  • Protein Interaction Studies : The compound has been evaluated for its ability to form coordinate covalent interactions with nucleophilic structures in biological systems. This interaction is crucial for its role as an inhibitor, providing insights into its mechanism of action at the molecular level .

Q & A

Basic Questions

Q. What are the key structural features of (8-Chloronaphthalen-1-yl)boronic acid that influence its reactivity in cross-coupling reactions?

The reactivity of this compound in reactions like Suzuki-Miyaura couplings is governed by its electronic and steric properties. The chlorine substituent at the 8-position of the naphthalene ring induces electron-withdrawing effects, enhancing the electrophilicity of the boron atom and stabilizing the boronate intermediate during transmetallation. Steric hindrance from the naphthalene backbone may slow kinetics but can improve selectivity in certain substrates. Structural characterization via X-ray crystallography (as demonstrated for related naphthalenylboronic acids) is critical to confirm bond angles and hydrogen-bonding networks that influence stability .

Q. How can polymorphism in this compound be characterized experimentally?

Polymorphism can be identified using X-ray diffraction (XRD) to resolve crystal packing differences, differential scanning calorimetry (DSC) to detect phase transitions, and thermogravimetric analysis (TGA) to assess thermal stability. For example, studies on (naphthalen-1-yl)boronic acid revealed two polymorphs with distinct hydrogen-bonding networks (O–H⋯O vs. O–H⋯π interactions), highlighting the importance of solvent and crystallization conditions in polymorph formation .

Q. What spectroscopic techniques are effective for confirming the structural integrity of this compound post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹H) is essential for verifying boronic acid functionality and substituent positions. Infrared (IR) spectroscopy identifies B–O and O–H stretches (~1,350 cm⁻¹ and ~3,200 cm⁻¹, respectively). Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) coupled with LC-MS/MS (e.g., MRM mode) ensure purity and detect trace impurities, as demonstrated in boronic acid impurity profiling .

Advanced Research Questions

Q. How can computational tools like QSAR and PCA aid in optimizing this compound for sensor design?

Quantitative structure-activity relationship (QSAR) models and principal component analysis (PCA) can predict binding affinities and selectivity by correlating molecular descriptors (e.g., electronic parameters, steric bulk) with experimental data. For example, a PCA-driven selection of aryl boronic acids for chiroptical sensors identified structural motifs that maximize diol-binding efficiency, which can be adapted for chloronaphthalene derivatives .

Q. What methodologies are used to study the kinetic binding properties of this compound with diol-containing biomolecules?

Stopped-flow fluorescence assays provide real-time kinetic data (e.g., kon, koff) for boronic acid-diol interactions. Studies on isoquinolinylboronic acids showed binding equilibria are reached within seconds, with kon values correlating with thermodynamic affinities (e.g., fructose > glucose). These methods are critical for designing real-time glucose sensors or drug delivery systems .

Q. How does the chlorine substituent at the 8-position influence the electronic properties and medicinal activity of this boronic acid?

The electron-withdrawing chlorine enhances the Lewis acidity of boron, improving interactions with biological nucleophiles (e.g., proteasomal threonine residues). Structure-activity relationship (SAR) studies on chlorinated boronic acid derivatives, such as combretastatin analogs, revealed increased tubulin polymerization inhibition and apoptosis induction in cancer cells. Computational docking studies can further elucidate binding modes .

Q. What strategies mitigate purification challenges during multi-step synthesis of this compound?

Boronic acids are often synthesized as esters (e.g., MIDA, pinacol) to improve stability and solubility. Flash chromatography with diol-functionalized stationary phases can separate boronic acid derivatives via reversible ester formation. LC-MS/MS protocols, validated per ICH guidelines, ensure impurity control at sub-ppm levels .

Q. How is the apoptotic activity of this compound derivatives assessed in anticancer research?

In vitro assays using glioblastoma or Jurkat cell lines measure IC50 values and apoptosis markers (e.g., caspase activation, Annexin V staining). Tubulin polymerization inhibition assays and COMPARE analysis against cancer cell panels (e.g., NCI-60) evaluate mechanistic specificity. Fluorescence-activated cell sorting (FACS) quantifies cell cycle arrest .

Q. What role does this compound play in glucose-responsive materials, and how can it be optimized?

The boronic acid moiety binds reversibly with glucose via diol esterification, enabling applications in smart hydrogels or insulin delivery systems. Optimization involves tuning pKa through substituent effects (e.g., electron-withdrawing groups enhance binding at physiological pH). Photoresponsive azobenzene-boronic acid hybrids allow light-controlled binding, as shown in visible-light-tunable hydrogels .

Q. How is thermal stability evaluated for halogen-free flame retardant applications?

TGA under nitrogen/air atmospheres quantifies decomposition temperatures and char residue formation. Pyrolysis-GC/MS identifies degradation products, while cone calorimetry measures heat release rates. Studies on aromatic boronic acids (e.g., pyrene derivatives) show exceptional stability (>600°C), linked to boron-oxygen network formation during combustion .

Properties

IUPAC Name

(8-chloronaphthalen-1-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BClO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKQJVVXANSQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=CC=C2Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305022-53-9
Record name (8-chloronaphthalen-1-yl)boronic acid
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